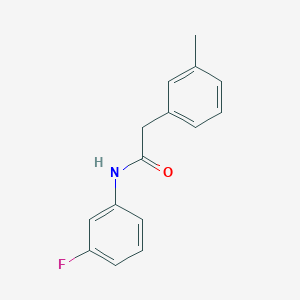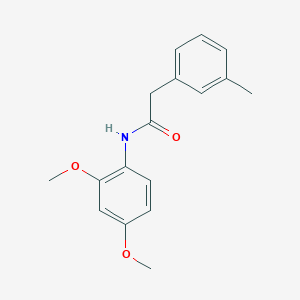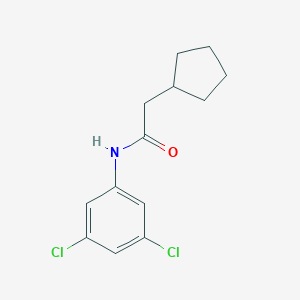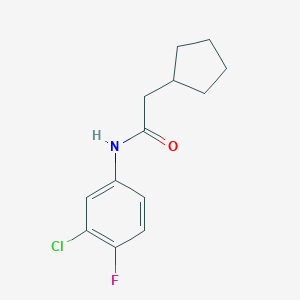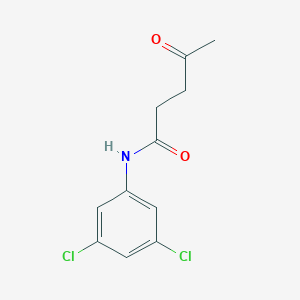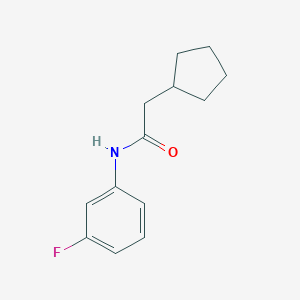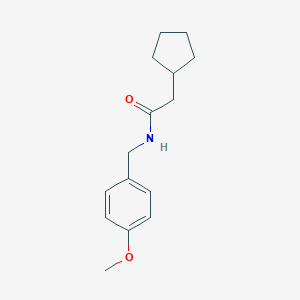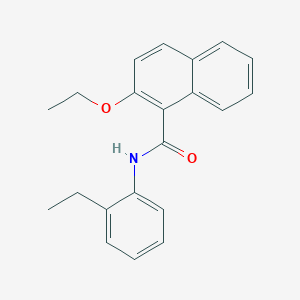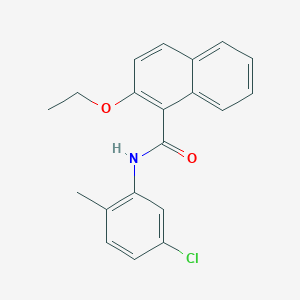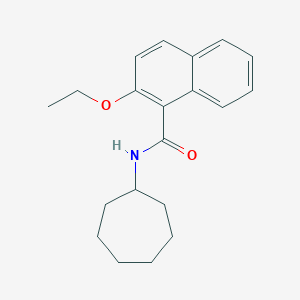
N-cycloheptyl-2-ethoxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-ethoxy-1-naphthamide, also known as K777, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. K777 belongs to the class of N-acylhydrazone compounds and has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-ethoxy-1-naphthamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a critical role in inflammation, immune response, and cell survival. This compound has been found to inhibit the activation of NF-κB, leading to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-2-ethoxy-1-naphthamide is its broad range of biological activities, making it a potential therapeutic agent for various diseases. In addition, the synthesis method for this compound is relatively simple, making it easy to produce in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-cycloheptyl-2-ethoxy-1-naphthamide. One area of research is to further elucidate the mechanism of action of this compound and its effects on the NF-κB pathway. Another area of research is to investigate the potential of this compound as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, the development of more water-soluble derivatives of this compound may enhance its therapeutic potential.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method for this compound is relatively simple, and it has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While there are limitations to its use, this compound shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-ethoxy-1-naphthamide involves the reaction of 2-ethoxy-1-naphthaldehyde with cycloheptylamine in the presence of acetic acid as a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-cycloheptyl-2-ethoxy-1-naphthamide has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and ovarian cancer cells. In addition, this compound has been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Formule moléculaire |
C20H25NO2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-cycloheptyl-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H25NO2/c1-2-23-18-14-13-15-9-7-8-12-17(15)19(18)20(22)21-16-10-5-3-4-6-11-16/h7-9,12-14,16H,2-6,10-11H2,1H3,(H,21,22) |
Clé InChI |
JJCJCGZRZZPIPW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCCC3 |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



